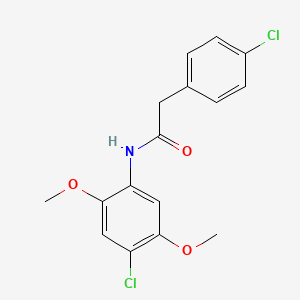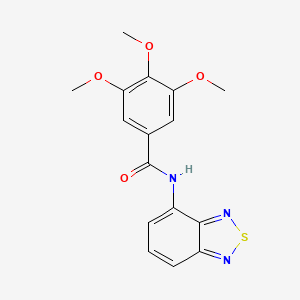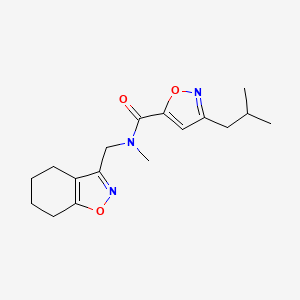![molecular formula C20H27N3O3 B5588396 5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)
5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those similar to the compound , typically involves several steps, starting from basic building blocks to achieve the desired molecular complexity. The synthesis involves strategic incorporation of substituents into the benzimidazole core to enhance its activity and selectivity. For instance, Ogino et al. (2008) describe the optimization of lead compounds by incorporating substituents into the benzimidazole core, leading to potent and selective molecules (Ogino et al., 2008).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is often modified with various substituents to achieve desired chemical properties and biological activities. The structure-activity relationship (SAR) studies provide insights into how different modifications affect the molecule's function. For example, the incorporation of spiro[isobenzofuran-1(3H),1'-cyclohexan]-4'-yl groups into the benzimidazole core has been explored for enhancing the molecule's receptor affinity and selectivity (Ogino et al., 2008).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions include substitutions, additions, and cyclizations that allow for the functionalization of the benzimidazole core. The synthesis and electrochemical properties of related compounds indicate the versatility of benzimidazole derivatives in undergoing chemical transformations to achieve desired functionalities (García et al., 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications to the benzimidazole core and the introduction of different substituents can significantly alter these properties, affecting the compound's applicability in various scientific fields. For example, the synthesis of spirocyclic oxetane-fused benzimidazoles showcases the impact of structural changes on the compound's physical properties (Gurry et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, acidity/basicity, and electrophilicity/nucleophilicity, of benzimidazole derivatives are crucial for their functional applications. These properties are determined by the molecular structure and the nature of substituents attached to the benzimidazole core. The study by Zeng et al. (2021) on the thermodynamic properties and DFT studies of a benzimidazole derivative provides insights into the compound's chemical behavior and its interactions at the molecular level (Zeng et al., 2021).
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used in materials science (e.g., in the preparation of perovskite-based devices ), the mechanism might involve its interactions with other components of the system.
Propiedades
IUPAC Name |
6-(2-azaspiro[4.4]nonane-2-carbonyl)-3-(2-ethoxyethyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-2-26-12-11-23-17-6-5-15(13-16(17)21-19(23)25)18(24)22-10-9-20(14-22)7-3-4-8-20/h5-6,13H,2-4,7-12,14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPJGBKDAIVWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCC4(C3)CCCC4)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-morpholinamine](/img/structure/B5588360.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)

![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)
![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)
